Cas no 1697159-20-8 (2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole)
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole Chemical and Physical Properties
Names and Identifiers
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- Pyrrolo[3,4-c]pyrrole, 2-cyclopropyloctahydro-
- 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole
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- Inchi: 1S/C9H16N2/c1-2-9(1)11-5-7-3-10-4-8(7)6-11/h7-10H,1-6H2
- InChI Key: UNEIMBQVVLTHGX-UHFFFAOYSA-N
- SMILES: N1(C2CC2)CC2CNCC2C1
Experimental Properties
- Density: 1.111±0.06 g/cm3(Predicted)
- Boiling Point: 244.2±8.0 °C(Predicted)
- pka: 10.84±0.20(Predicted)
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C200306-100mg |
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole |
1697159-20-8 | 100mg |
$ 210.00 | 2022-04-01 | ||
| TRC | C200306-500mg |
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole |
1697159-20-8 | 500mg |
$ 815.00 | 2022-04-01 | ||
| TRC | C200306-1g |
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole |
1697159-20-8 | 1g |
$ 1250.00 | 2022-04-01 | ||
| Enamine | EN300-50810-0.05g |
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole |
1697159-20-8 | 95.0% | 0.05g |
$912.0 | 2025-03-15 | |
| Enamine | EN300-50810-0.1g |
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole |
1697159-20-8 | 95.0% | 0.1g |
$956.0 | 2025-03-15 | |
| Enamine | EN300-50810-0.25g |
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole |
1697159-20-8 | 95.0% | 0.25g |
$999.0 | 2025-03-15 | |
| Enamine | EN300-50810-0.5g |
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole |
1697159-20-8 | 95.0% | 0.5g |
$1043.0 | 2025-03-15 | |
| Enamine | EN300-50810-1.0g |
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole |
1697159-20-8 | 95.0% | 1.0g |
$1086.0 | 2025-03-15 | |
| Enamine | EN300-50810-2.5g |
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole |
1697159-20-8 | 95.0% | 2.5g |
$2127.0 | 2025-03-15 | |
| Enamine | EN300-50810-5.0g |
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole |
1697159-20-8 | 95.0% | 5.0g |
$3147.0 | 2025-03-15 |
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole
2-Cyclopropyl-Octahydropyrrolo[3,4-c]Pyrrole: A Comprehensive Overview
The compound with CAS No. 1697159-20-8, commonly referred to as 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole, has garnered significant attention in the field of organic chemistry and pharmacology. This compound is a bicyclic structure characterized by a pyrrolopyrrole framework with a cyclopropyl substituent at the 2-position. The cyclopropyl group introduces unique electronic and steric properties, making this compound a promising candidate for various applications in drug discovery and material science.
Recent studies have highlighted the potential of 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole in the development of novel therapeutic agents. Its rigid bicyclic structure allows for precise molecular interactions, which are crucial for targeting specific biological pathways. Researchers have explored its ability to modulate G-protein coupled receptors (GPCRs), a class of proteins that play a pivotal role in cellular signaling. The pyrrolopyrrole framework has been shown to exhibit high affinity for certain GPCR subtypes, making it a valuable lead compound for drug development.
The synthesis of 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole involves a multi-step process that combines principles of stereochemistry and catalytic asymmetric synthesis. The incorporation of the cyclopropyl group is achieved through a palladium-catalyzed coupling reaction, which ensures high yields and excellent stereochemical control. This methodological advancement has significantly improved the accessibility of this compound for further research and commercial applications.
In terms of pharmacokinetics, 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole demonstrates favorable absorption and bioavailability profiles. Preclinical studies have shown that it exhibits low toxicity and minimal off-target effects, which are critical attributes for potential drug candidates. Its ability to penetrate biological membranes efficiently suggests its suitability for treating conditions requiring systemic administration.
The structural uniqueness of 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole also lends itself to applications beyond pharmacology. Material scientists have investigated its potential as a building block for advanced materials, such as organic semiconductors and stimuli-responsive polymers. The cyclopropyl group contributes to the mechanical stability and electronic conductivity of these materials, opening new avenues for technological innovation.
Furthermore, computational chemistry has played a pivotal role in understanding the properties of 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. These findings have guided experimental efforts to optimize its synthesis and enhance its functional properties.
In conclusion, 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole (CAS No. 1697159-20-8) stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and favorable pharmacokinetic profile position it as a key player in drug discovery and materials science. As research continues to uncover its full potential, this compound is poised to make significant contributions to both scientific advancement and industrial applications.
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